molecular formula C9H6O5 B593592 3,5,7-trihydroxychromone CAS No. 31721-95-6

3,5,7-trihydroxychromone

Cat. No.: B593592
CAS No.: 31721-95-6
M. Wt: 194.142
InChI Key: OZNMEZAXFKUCPN-UHFFFAOYSA-N
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Description

3,5,7-trihydroxychromone, commonly known as quercetin, is a flavonoid found in many fruits, vegetables, leaves, seeds, and grains. It is one of the most abundant flavonoids in the human diet and is known for its antioxidant properties. Quercetin has a molecular formula of C15H10O7 and a molecular weight of 302.24 g/mol .

Scientific Research Applications

Quercetin has a wide range of scientific research applications:

    Chemistry: Quercetin is used as a standard in analytical chemistry for the calibration of instruments and the development of analytical methods.

    Biology: It is studied for its role in cellular processes, including its antioxidant and anti-inflammatory properties.

    Medicine: Quercetin is investigated for its potential therapeutic effects in conditions such as cardiovascular diseases, cancer, and neurodegenerative disorders.

    Industry: It is used in the food and beverage industry as a dietary supplement and natural colorant.

Mechanism of Action

Quercetin has been found to have a multipotential neuroprotective action through the modulation of several proinflammatory signaling pathways such as the nuclear factor kappa B (NF-kB), p38 mitogen-activated protein kinases (p38MAPK), serine/threonine kinase (AKT), and β-catenin cascade .

Future Directions

Research into the effects of Quercetin on the nervous system has shown promising results, suggesting that it could be used in the treatment of various central nervous system diseases . Further studies are needed to clarify the mechanism of Quercetin action in these diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

Quercetin can be synthesized through various methods. One common synthetic route involves the cyclization of 2-hydroxyacetophenone with benzaldehyde derivatives under basic conditions to form the flavonoid structure. The reaction typically requires a base such as sodium hydroxide and a solvent like ethanol. The product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, quercetin is often extracted from natural sources such as onions, apples, and berries. The extraction process involves solvent extraction, followed by purification using techniques like column chromatography. The purified quercetin is then crystallized to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Quercetin undergoes various chemical reactions, including:

    Oxidation: Quercetin can be oxidized to form quinones and other oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction of quercetin can lead to the formation of dihydroquercetin. Reducing agents such as sodium borohydride are typically used.

    Substitution: Quercetin can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride

    Substitution: Acetic anhydride, sulfuric acid

Major Products Formed

Comparison with Similar Compounds

Quercetin is unique among flavonoids due to its specific hydroxylation pattern. Similar compounds include:

Quercetin’s unique structure contributes to its distinct biological activities and makes it a valuable compound for various applications.

Properties

IUPAC Name

3,5,7-trihydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O5/c10-4-1-5(11)8-7(2-4)14-3-6(12)9(8)13/h1-3,10-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNMEZAXFKUCPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1O)C(=O)C(=CO2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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